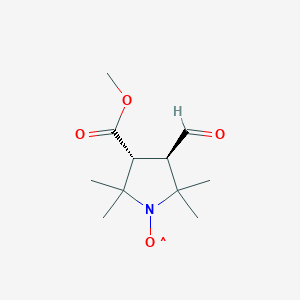
trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar nitroxide radicals has been reported in various studies. An efficient alternative synthesis of blood-brain-barrier permeable nitroxyl radicals, closely related to the radical of interest, was developed by Hatano et al. (2010), offering a four-step synthesis from 2,2,6,6-tetramethyl-4-piperidone, achieving isolated yields of 65% for related compounds (Hatano et al., 2010).
Molecular Structure Analysis
The molecular structure of nitroxide radicals often features unique arrangements facilitating specific chemical interactions. Togashi et al. (1996) studied a series of related compounds, finding that the molecular arrangements in the crystals of these radicals can lead to surprising intermolecular interactions, which are crucial for understanding the behavior of the trans-3-formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl radical (Togashi et al., 1996).
Chemical Reactions and Properties
Nitroxide radicals are known for participating in various chemical reactions due to their unique electronic structure. Studies by Curran and Xu (1996) on protecting/radical translocating groups and reactions in organic synthesis provide insights into the types of reactions that radicals like the trans-3-formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl may undergo (Curran & Xu, 1996).
Physical Properties Analysis
The physical properties of nitroxide radicals, including the one , are influenced by their molecular structure. The crystal structure analysis of related organic radicals, as conducted by Kajiwara et al. (1994), offers insights into the one-dimensional ordering of spins and intermolecular superexchange interactions that could also be relevant for understanding the physical properties of the trans-3-formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl radical (Kajiwara et al., 1994).
Chemical Properties Analysis
The chemical properties of nitroxide radicals are characterized by their stability and reactivity. The work by Hideg et al. (1988) on the conjugate addition with organometallics and nitration of nitroxide free radicals provides valuable information on the chemical behavior and potential reactivity of similar radicals, which can be extrapolated to understand the chemical properties of the trans-3-formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl radical (Hideg et al., 1988).
科学的研究の応用
Synthesis and Chemical Applications
The efficient synthesis of nitroxyl radicals, including the 3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl, from commercially available reagents, has been developed. These radicals are particularly notable for their blood-brain barrier permeability, making them crucial in neuroscience research. The synthesis protocol offers an alternative method providing high yields, demonstrating their versatility in chemical synthesis for research applications (Hatano et al., 2010). Moreover, the electrochemical synthesis approach for this compound has been explored, providing a methodological innovation in the production of nitroxide radicals (Krivosheeva et al., 2002).
Biomedical Imaging
In the realm of biomedical imaging, specifically electron paramagnetic resonance (EPR) brain imaging, acyl-protected hydroxylamines derivatives of the methoxycarbonyl pyrrolidine nitroxide radical have emerged as potent agents. Their ability to penetrate the blood-brain barrier and subsequently convert into EPR-detectable species in the brain positions them as valuable tools for neuroscience research (Yordanov et al., 2002). Further advancements in EPR imaging techniques have utilized these radicals for temporal brain imaging, offering insights into the brain's capacity to eliminate exogenous free radicals (Yokoyama et al., 1997).
Neurochemical Research
In neurochemical studies, the reducing ability of the brain's striatum and cerebral cortex has been evaluated through in vivo EPR imaging, utilizing these nitroxide radicals. This research provides a foundational understanding of the brain's redox status, crucial for studying neurodegenerative diseases (Yokoyama et al., 2002). Another study assessing the kinetics of extracellular nitroxide radicals in the hippocampus underscores the importance of these compounds in exploring the neurotoxicity potential of nitroxide radicals, pivotal for assessing the safety of their clinical applications (Ueda et al., 2004).
特性
InChI |
InChI=1S/C11H18NO4/c1-10(2)7(6-13)8(9(14)16-5)11(3,4)12(10)15/h6-8H,1-5H3/t7-,8+/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHHXUXTFKENMD-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(N1[O])(C)C)C(=O)OC)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


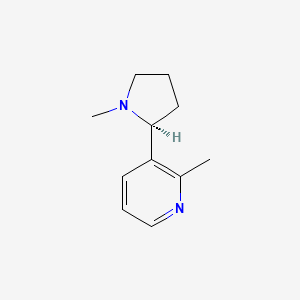
![rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride](/img/no-structure.png)
![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)
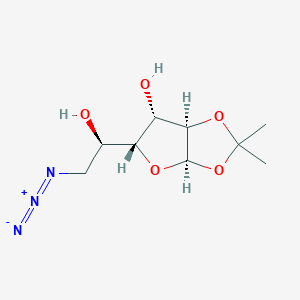
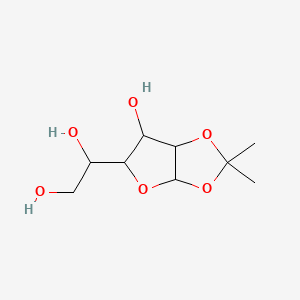
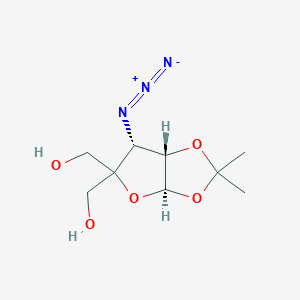
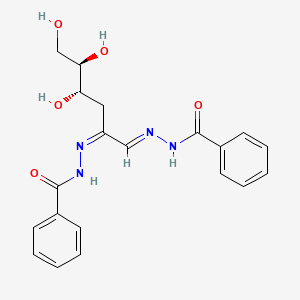
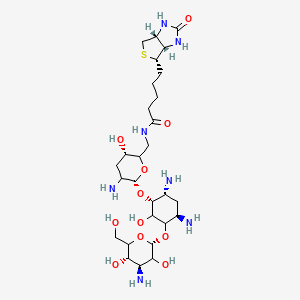
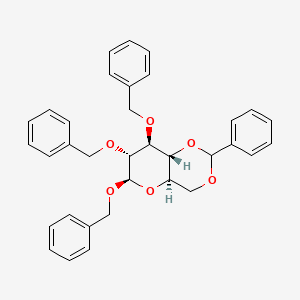
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)